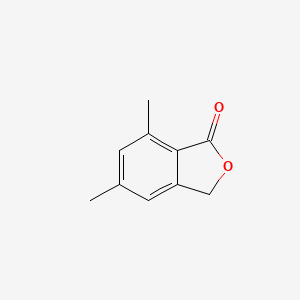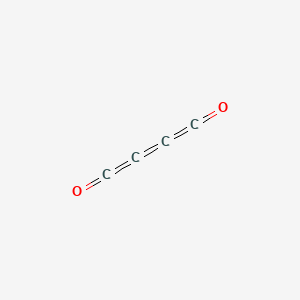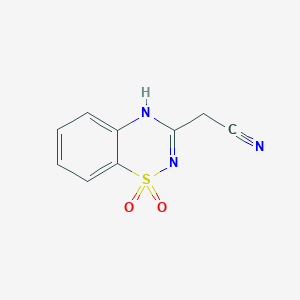
Phenanthrene, 2,7,9-tribromo-10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 2,7,9-tribromo-10-methyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms at the 2, 7, and 9 positions and a methyl group at the 10 position on the phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2,7,9-tribromo-10-methyl- typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 10-methylphenanthrene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of phenanthrene, 2,7,9-tribromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 2,7,9-tribromo-10-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the phenanthrene ring system.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Debrominated phenanthrene or reduced phenanthrene derivatives.
Substitution: Phenanthrene derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Phenanthrene, 2,7,9-tribromo-10-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of phenanthrene, 2,7,9-tribromo-10-methyl- depends on its interactions with molecular targets. The bromine atoms and the methyl group can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Phenanthrene, 2,7,9-tribromo-10-methyl- can be compared with other brominated phenanthrene derivatives:
Phenanthrene, 9-bromo-10-methyl-: This compound has only one bromine atom and may exhibit different reactivity and applications.
Phenanthrene, 2,7-dibromo-10-methyl-: With two bromine atoms, this compound may have intermediate properties between the mono- and tribromo derivatives.
The uniqueness of phenanthrene, 2,7,9-tribromo-10-methyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
53040-78-1 |
|---|---|
Molecular Formula |
C15H9Br3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2,7,9-tribromo-10-methylphenanthrene |
InChI |
InChI=1S/C15H9Br3/c1-8-13-6-9(16)2-4-11(13)12-5-3-10(17)7-14(12)15(8)18/h2-7H,1H3 |
InChI Key |
FOCNNFGRNJICPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
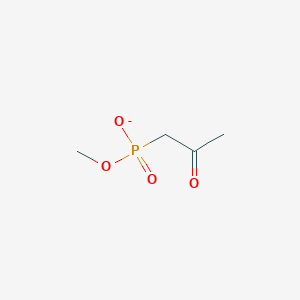
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
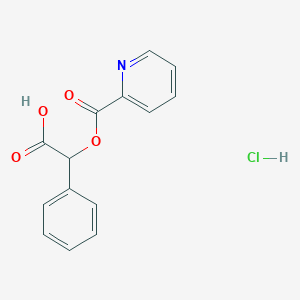
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
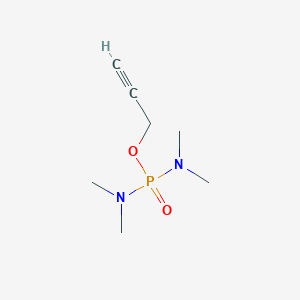
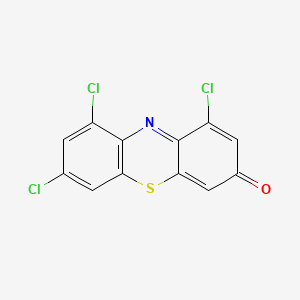

![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
